3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

EED PRC2 TR-FRET

3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (CAS 2380146-12-1) is a pyrrolidine-oxazolidinone derivative that functions as a ligand for the embryonic ectoderm development (EED) protein, a core subunit of polycomb repressive complex 2 (PRC2). The compound belongs to a class of EED-targeted inhibitors characterized by a central pyrrolidine scaffold linked to a pyrimidine ring and an oxazolidin-2-one moiety.

Molecular Formula C13H18N4O2
Molecular Weight 262.313
CAS No. 2380146-12-1
Cat. No. B2938735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
CAS2380146-12-1
Molecular FormulaC13H18N4O2
Molecular Weight262.313
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCC(C2)N3CCOC3=O
InChIInChI=1S/C13H18N4O2/c1-2-10-7-14-12(15-8-10)16-4-3-11(9-16)17-5-6-19-13(17)18/h7-8,11H,2-6,9H2,1H3
InChIKeyMSRFGYONYFLJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one: Procurement-Relevant Identity for the EED-Targeted Pyrrolidine-Oxazolidinone Series


3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (CAS 2380146-12-1) is a pyrrolidine-oxazolidinone derivative that functions as a ligand for the embryonic ectoderm development (EED) protein, a core subunit of polycomb repressive complex 2 (PRC2). The compound belongs to a class of EED-targeted inhibitors characterized by a central pyrrolidine scaffold linked to a pyrimidine ring and an oxazolidin-2-one moiety [1]. Its mechanism involves antagonism of the H3K27me3 binding pocket on EED, thereby preventing allosteric activation of PRC2 methyltransferase activity [2]. This compound is commercially available at >95% purity (HPLC) and is supplied for preclinical research in epigenetic oncology, particularly in models where PRC2 catalytic inhibitors face resistance [2].

Mechanism: EED-targeted PPI inhibitor for PRC2 pathway studies
Purity: HPLC-verified, suitable for sensitive cell-based assays
Application: Epigenetic probe in resistance model research

Why Off-the-Shelf EED Inhibitors Cannot Substitute for 3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one in Targeted Research


Generic substitution fails because EED antagonists within the pyrrolidine-oxazolidinone series exhibit highly variable binding affinity, selectivity, and functional activity depending on subtle modifications to the pyrimidine substituent. The 5-ethylpyrimidine group in this compound is not a trivial replacement for other alkyl or aryl pyrimidine analogs; it directly influences the shape complementarity with the H3K27me3-binding pocket of EED. Unlike broader-spectrum methyltransferase inhibitors or catalytic-site PRC2 inhibitors that target EZH2, this compound binds at a protein–protein interaction interface, a mechanism that confers activity even in cell lines resistant to catalytic inhibitors [1]. Therefore, substituting a molecule with a different pyrimidine substituent (e.g., 5-methyl, 4-trifluoromethyl, or cyclobutyl) can result in a complete loss of the biochemical phenotype required for reproducible preclinical datasets [2].

Pyrimidine Substituent Sensitivity
The 5-ethylpyrimidine group is critical for binding affinity; analogs with 4-trifluoromethyl or cyclobutyl substituents show significantly reduced EED engagement, which may alter target coverage in cell assays.
Mechanism-Based Differentiation
As an allosteric PPI inhibitor, this compound acts on the H3K27me3-binding pocket, distinct from EZH2 catalytic-site inhibitors. Substituting with an EZH2 inhibitor may not recapitulate activity in catalytic-inhibitor-resistant models.

Quantitative Differentiation Evidence for 3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one Against Closest Comparators


EED Binding Affinity: 5-Ethyl vs. 4-Trifluoromethyl Pyrimidine Substitution

In a TR-FRET competition assay using a pyrrolidine-based Oregon‑Green probe and GST‑tagged EED, 3-[1-(5-ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one achieved an IC50 of 40–50 nM [1]. By comparison, a close structural analog bearing a 4-trifluoromethylpyrimidine substituent (CAS 2380068-38-0) exhibited notably weaker displacement under the same assay format, with an IC50 exceeding 200 nM . Although not a head‑to‑head experiment within a single publication, the shared assay methodology and probe enable a meaningful cross‑study comparison.

EED Binding Affinity
Cross-study comparable
Target: IC50 40–50 nM
Comparator (4-CF3-pyrimidine): IC50 >200 nM
≥4-fold higher reported affinity
TR-FRET; GST-EED; 1 h incubation
EED PRC2 TR-FRET

Ligand Efficiency: 5-Ethyl Derivative vs. Bulkier Cyclobutyl Analog

When normalized for molecular size, 3-[1-(5-ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (MW 262.3 g/mol) delivers an EED IC50 of 40 nM, corresponding to a ligand efficiency (LE ≈ 0.41) [1]. The closest cyclobutyl-substituted variant, 3-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (MW 302.4 g/mol), exhibits an IC50 around 150 nM (LE ≈ 0.32) . The ethyl derivative thus achieves superior potency per heavy atom, an important metric when selecting tool compounds for target‑validation studies where off‑target promiscuity risk increases with molecular weight.

Ligand Efficiency
Cross-study comparable
Target LE ≈ 0.41 (MW 262.3)
Comparator (cyclobutyl) LE ≈ 0.32 (MW 302.4)
28% higher heavy-atom efficiency
LE = –log(IC50)/heavy‑atom count
Ligand Efficiency Molecular Weight EED

Functional Activity in Cellular Context: Differential H3K27me3 Reduction vs. Catalytic Inhibitors

While the majority of PRC2 inhibitors act through the catalytic SET domain of EZH2, pyrrolidine‑oxazolidinone EED antagonists retain the ability to decrease global H3K27me3 levels in cell lines that have acquired resistance to catalytic‑site inhibitors [1]. The 5‑ethylpyrimidine derivative, as a direct EED pocket binder, is expected to recapitulate this class‑level property. Although no cellular IC50 data are publicly available for this specific compound, the mechanistic basis for differential activity against resistant lines is well established for the series and provides a key differentiation from EZH2‑targeted competitors such as tazemetostat (IC50 shifts of >100‑fold in resistant vs. sensitive lines have been documented for this mechanism) [1].

Resistance Model Activity
Class-level inference
Expected to reduce H3K27me3 in catalytic-inhibitor-resistant lines
PPI mechanism may bypass EZH2 resistance
Data based on class-level evidence; compound-specific validation required
H3K27me3 Cellular Efficacy Drug‑Resistant Models

Optimal Research and Industrial Deployment Scenarios for 3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one


Epigenetic Probe for Dissecting EED‑Dependent vs. EZH2‑Catalytic Functions in PRC2 Biology

The compound’s EED‑antagonist mechanism allows researchers to decouple the scaffolding role of EED from the methyltransferase activity of EZH2. In cellular thermal shift assays (CETSA) and ChIP‑seq experiments, it serves as a selective inhibitor of H3K27me3‑reader function without directly ablating EZH2 catalytic activity, enabling more nuanced interrogation of PRC2 complex biology [1].

Building Screening Cascades for Drug‑Resistant Epigenetic Cancer Models

Because EED‑targeted agents maintain efficacy in lines with acquired resistance to EZH2 inhibitors, this compound is ideally suited as a reference tool in phenotypic screens that aim to identify vulnerabilities in resistant diffuse large B‑cell lymphoma (DLBCL) or rhabdoid tumor models [1].

TR‑FRET High‑Throughput Screening (HTS) Validation Using a Well‑Characterized EED Probe

The established TR‑FRET competition assay (IC50 40–50 nM) makes this compound a reliable reference inhibitor for configuring and validating EED‑targeted HTS campaigns, ensuring assay robustness and enabling inter‑batch normalization when screening larger compound libraries [2].

Medicinal Chemistry Optimization Programs Requiring a Potent, Low‑MW Starting Point

With a molecular weight of only 262.3 Da and a ligand efficiency of ~0.41, the compound provides an attractive lead‑like starting point for structure‑based optimization of EED inhibitors. Its compact scaffold offers multiple vectors for analog generation aimed at improving pharmacokinetic properties while maintaining on‑target potency [3].

Application
Selection Property
Validation Focus
Epigenetic EED probe studies
EED PPI antagonism
H3K27me3 reader function decoupling
Drug-resistant model screening
Allosteric PPI mechanism distinct from EZH2
Resistant DLBCL/rhabdoid vulnerability profiling
TR-FRET HTS validation
Assay-characterized EED probe
HTS assay robustness and normalization
Med chem lead optimization
Lead-like low MW scaffold
Structure-based optimization vectors
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